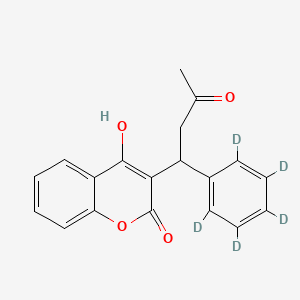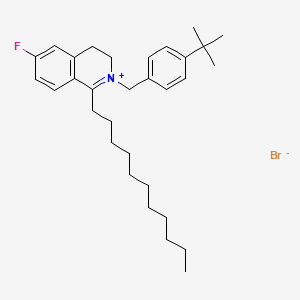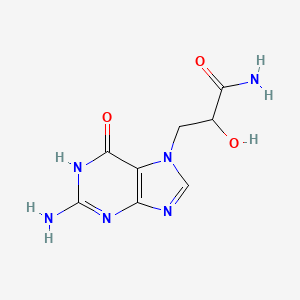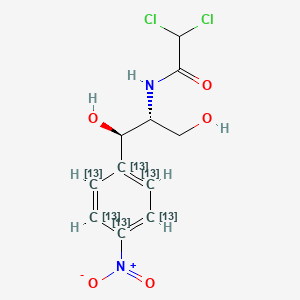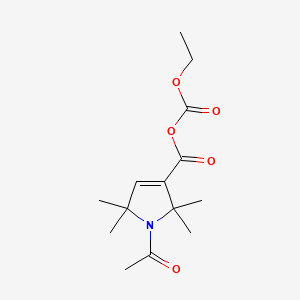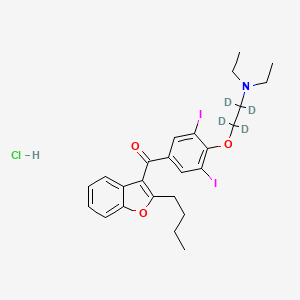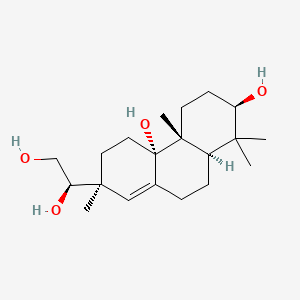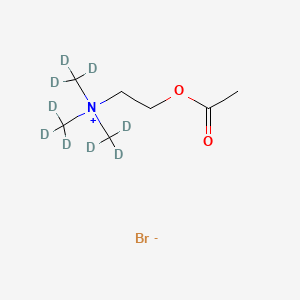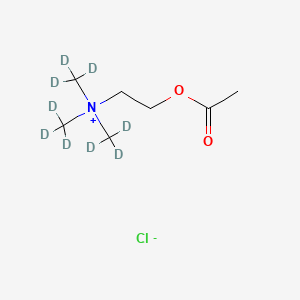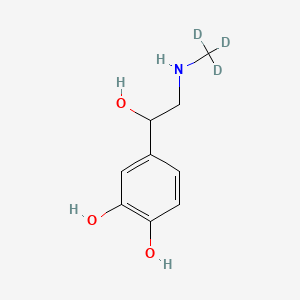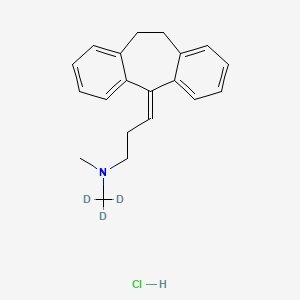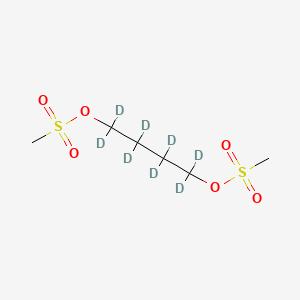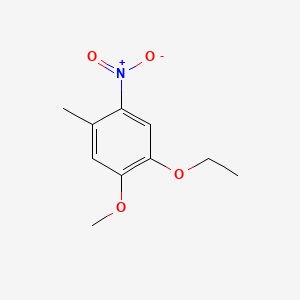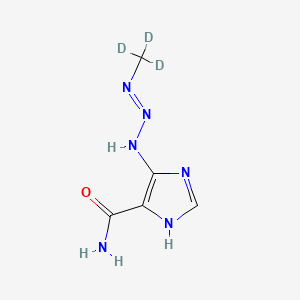
MTIC-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTIC is the active metabolite of Temozolomide, an anticancer drug used primarily for treating brain tumors such as glioblastoma and anaplastic astrocytoma . The deuterium labeling in MTIC-d3 is used to study the pharmacokinetics and metabolic pathways of MTIC, providing insights into its bioavailability and interaction with biological membranes .
Métodos De Preparación
The synthesis of MTIC-d3 involves the deuteration of MTIC. The general synthetic route includes:
Análisis De Reacciones Químicas
MTIC-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound, MTIC.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
MTIC-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion of MTIC in biological systems.
Drug Development: It serves as a tracer in drug development to understand the metabolic pathways and improve the bioavailability of anticancer drugs.
Biomedical Research: This compound is used in studies related to brain tumors, providing insights into the interaction of drugs with biological membranes and their permeability.
Organic Synthesis: It is used as a marker and tracer in organic synthesis to study reaction mechanisms and pathways.
Mecanismo De Acción
MTIC-d3 exerts its effects by mimicking the behavior of MTIC, the active metabolite of Temozolomide. The primary mechanism involves the alkylation and methylation of DNA, particularly at the N-7 or O-6 positions of guanine residues. This leads to DNA damage, triggering apoptosis in cancer cells . The deuterium labeling helps in tracking the metabolic pathways and understanding the interaction with molecular targets.
Comparación Con Compuestos Similares
MTIC-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
MTIC: The non-labeled version of this compound, used as the active metabolite of Temozolomide.
Temozolomide: The parent drug from which MTIC is derived, used in the treatment of brain tumors.
Deuterated Drugs: Other deuterium-labeled drugs used in pharmacokinetic studies to improve metabolic stability and bioavailability.
This compound stands out due to its specific application in studying the pharmacokinetics and metabolic pathways of MTIC, providing valuable insights for drug development and biomedical research.
Propiedades
IUPAC Name |
4-[2-(trideuteriomethylimino)hydrazinyl]-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=NNC1=C(NC=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
